molecular formula C9H18O2 B13560576 4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol

4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol

Cat. No.: B13560576
M. Wt: 158.24 g/mol
InChI Key: BNOQAXQXOHCGGI-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both tetrahydropyran and butanol, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol typically involves the reaction of tetrahydropyran with butanol derivatives under specific conditions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method involves the reduction of esters with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the hydroxyl group to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is unique due to its combination of a tetrahydropyran ring and a butanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis, research, and industry.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-(oxan-3-yl)butan-2-ol

InChI

InChI=1S/C9H18O2/c1-8(10)4-5-9-3-2-6-11-7-9/h8-10H,2-7H2,1H3

InChI Key

BNOQAXQXOHCGGI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCOC1)O

Origin of Product

United States

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